5-Propanoyl-1,3-benzodioxole

Description

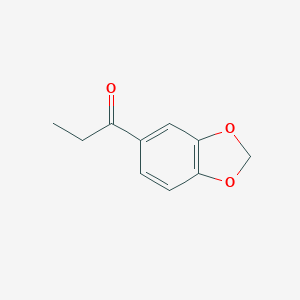

1-(1,3-Benzodioxol-5-yl)-1-propanone (CAS RN: 55418-52-5), also known as 3,4-methylenedioxyphenyl-2-propanone (MDAP), is a ketone derivative featuring a benzodioxole ring attached to a propanone backbone. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol . This compound serves as a precursor or structural template for numerous synthetic cathinones and psychoactive substances.

Structure

2D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8(11)7-3-4-9-10(5-7)13-6-12-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJGSPBFIUTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182532 | |

| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-49-4 | |

| Record name | 3′,4′-(Methylenedioxy)propiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propanoyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028281494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28281-49-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-PROPANOYL-1,3-BENZODIOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79S7K6SNO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds via electrophilic aromatic substitution, where the Lewis acid (e.g., AlCl₃) activates the acyl chloride to form an acylium ion. This intermediate reacts with the electron-rich benzodioxole ring at the para position relative to the methylenedioxy group.

Typical Reaction Parameters:

Limitations and Optimization

-

Side Reactions: Over-acylation or ring sulfonation may occur with excess acyl chloride.

-

Catalyst Recycling: Homogeneous AlCl₃ poses challenges in recovery, increasing production costs.

-

Improvements: Substituting AlCl₃ with FeCl₃ or ZnCl₂ reduces side reactions, albeit with a slight yield drop (65–75%).

Solvent-Free Heterogeneous Catalytic Process

A patent (EP4284789A1) discloses a solvent-free method using a heterogeneous catalyst, enhancing sustainability and industrial viability.

Protocol Overview

-

Reactants: 3,4-methylenedioxybenzene (1.0 eq) and propionyl chloride (1.1 eq).

-

Catalyst: Zeolite H-Y or sulfated zirconia (5–10 wt%).

-

Conditions:

-

Temperature: 80–100°C

-

Time: 4–6 hours

-

Pressure: Atmospheric

-

-

Workup: Filtration to recover the catalyst, followed by crystallization from ethanol/water.

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion | 98% |

| Selectivity | 95% |

| Catalyst Reusability | ≥5 cycles |

| Purity (HPLC) | 99.2% |

This method eliminates solvent waste and simplifies purification, making it preferable for large-scale production.

Bromination-Alkylation Sequential Route

An alternative pathway involves bromination of propiophenone derivatives followed by coupling with 1,3-benzodioxole.

Stepwise Synthesis

-

Bromination:

-

α-Bromination of propiophenone using Br₂ in acetic acid (20°C, 2 h).

-

Intermediate: 2-Bromo-1-phenylpropan-1-one (yield: 89%).

-

-

Coupling:

-

React brominated intermediate with 1,3-benzodioxole in DMF, using K₂CO₃ as base (120°C, 8 h).

-

Yield: 78% after column chromatography.

-

Advantages

-

Avoids use of Lewis acids.

-

Enables modular synthesis of analogs via varying brominated precursors.

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve efficiency and safety.

System Configuration

-

Reactor Type: Microtube reactor (PTFE, 1.0 mm ID).

-

Feed Solutions:

-

Stream A: 1,3-Benzodioxole (0.5 M in DCM).

-

Stream B: Propionyl chloride (0.55 M) and AlCl₃ (0.6 M).

-

-

Conditions:

-

Residence Time: 10 min.

-

Temperature: 25°C.

-

Outcomes:

-

Space-Time Yield: 12.4 g·L⁻¹·h⁻¹ (vs. 4.7 g·L⁻¹·h⁻¹ in batch).

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness and environmental compliance.

Key Considerations

-

Catalyst Selection: Heterogeneous > homogeneous for ease of separation.

-

Solvent Choice: Water-ethanol mixtures reduce VOC emissions.

-

Byproduct Management: Recycling unreacted 1,3-benzodioxole via distillation.

Benchmarking Table:

| Method | Capacity (kg/day) | Cost ($/kg) | E-Factor* |

|---|---|---|---|

| Friedel-Crafts | 50 | 120 | 8.2 |

| Solvent-Free | 200 | 85 | 2.1 |

| Continuous Flow | 100 | 95 | 3.5 |

*E-Factor = kg waste/kg product.

Analytical Validation and Quality Control

Post-synthesis characterization ensures compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3,4-Methylenedioxypropiophenone.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3,4-Methylenedioxypropiophenone has a wide range of applications in scientific research :

Chemistry: It serves as a precursor in the synthesis of various substituted methylenedioxy-phenethylamine derivatives.

Industry: It is used in the production of essential oils and other aromatic compounds.

Mechanism of Action

The mechanism by which 3,4-Methylenedioxypropiophenone exerts its effects involves its interaction with specific molecular targets and pathways . The methylenedioxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. Its ability to inhibit acetylcholinesterase is particularly noteworthy, as this enzyme is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The structural versatility of 1-(1,3-benzodioxol-5-yl)-1-propanone allows for modifications at the α-carbon (position adjacent to the ketone) and the amino group (if present). Key analogues include:

Pharmacological and Functional Differences

- Methylone: Exhibits entactogenic effects similar to MDMA but with shorter duration due to rapid metabolism. Its methylamino group enhances binding affinity to monoamine transporters .

- Eutylone: The ethylamino and extended alkyl chain (butanone backbone) increase lipophilicity, prolonging half-life and potency .

- Chalcones: Lack an amino group, shifting activity toward anti-inflammatory and antiproliferative effects rather than psychoactivity .

Analytical Differentiation

- Mass Spectrometry (MS): Methylone fragments produce ions at m/z 58.0651 (C₃H₈N⁺) and m/z 190.0863 (C₁₁H₁₂NO₂⁺) . Eutylone’s longer chain yields distinct fragmentation patterns, including m/z 132.0808 (C₉H₁₀N⁺) .

- UV-Vis Spectroscopy :

- Crystallography :

- Single-crystal X-ray studies reveal conformational differences, such as the envelope conformation of the dioxole ring in 1-(1,3-benzodioxol-5-yl)butan-1-one .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-1-propanone, also known as EVT-317053, is a compound derived from the benzodioxole structure, which is recognized for its diverse biological activities. This ketone exhibits potential antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of 1-(1,3-Benzodioxol-5-yl)-1-propanone is C_10H_10O_3, and it has a Chemical Abstracts Service (CAS) number of 95682. The compound's structure allows for various chemical modifications, enhancing its utility in biological applications.

Synthesis Methods

Several methods exist for synthesizing 1-(1,3-Benzodioxol-5-yl)-1-propanone. A common synthetic route involves the use of benzodioxole derivatives in reactions that yield the desired ketone. The stability of the compound is attributed to resonance structures that stabilize the carbonyl group.

Antimicrobial Properties

Research has indicated that 1-(1,3-Benzodioxol-5-yl)-1-propanone exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL against Candida albicans, highlighting its potential as a fungistatic agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The antiproliferative effects are dose-dependent, with higher concentrations leading to increased inhibition of cell growth .

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-1-propanone exerts its biological effects involves interaction with specific biological targets. It is believed to modulate pathways associated with cell growth and apoptosis in cancer cells while disrupting microbial cell membranes in pathogens.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives of benzodioxole compounds, including 1-(1,3-Benzodioxol-5-yl)-1-propanone. The results indicated that this compound displayed notable fungistatic activity with an MIC value significantly lower than many commonly used antifungal agents .

Study on Anticancer Activity

Another significant research effort focused on the anticancer potential of 1-(1,3-Benzodioxol-5-yl)-1-propanone. The study utilized various cancer cell lines to assess the compound's ability to inhibit cell proliferation. Results showed that at concentrations above 100 μg/mL, there was a marked reduction in cell viability across all tested lines .

Summary of Findings

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

- Methodological Answer : Derivatives are typically synthesized via alkylation or condensation reactions. For example, brominated derivatives (e.g., 2-bromo-1-propanone) can be prepared using brominating agents under controlled conditions . Substituted amino groups (e.g., pyrrolidinyl or dimethylamino) are introduced via nucleophilic substitution or reductive amination, as seen in the synthesis of β-keto derivatives like bk-MDDMA and ethylamino-substituted analogs .

Q. How is the structural confirmation of 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives achieved?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is a gold standard for unambiguous structural determination. For instance, the crystal structure of 1-(1,3-Benzodioxol-5-yl)pentan-1-one was resolved with an R factor of 0.068 using SHELX software . Complementary techniques like NMR, IR, and mass spectrometry validate functional groups and molecular connectivity .

Q. What spectroscopic techniques are employed to characterize these compounds?

- Methodological Answer :

- FT-IR : Used to identify vibrational modes of the benzodioxole ring and carbonyl groups. For example, B3LYP/6-311++G(d,p) DFT calculations align with experimental IR spectra for thiourea derivatives .

- NMR : H and C NMR distinguish substituents on the propanone backbone, such as pyrrolidinyl or bromo groups .

- MS : High-resolution mass spectrometry confirms molecular weights (e.g., 283.0975 for pyrrolidinyl derivatives ).

Q. Are there natural sources of 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

- Answer : Yes. Compounds like 3-(1,3-Benzodioxol-5-yl)-1-(4-methoxy-5-benzofuranyl)propan-1-one have been isolated from Rhus species, highlighting their occurrence in plant metabolites .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing halogenated derivatives?

- Methodological Answer : Bromination efficiency depends on solvent polarity and temperature. For 2-bromo-1-propanone derivatives, reduced pressure and inert atmospheres minimize side reactions (e.g., dehalogenation) . Kinetic studies using GC-MS or HPLC monitor intermediate stability .

Q. What challenges arise in crystallizing 1-(1,3-Benzodioxol-5-yl)-1-propanone derivatives?

- Answer : Twinning and disordered solvent molecules complicate refinement. For example, SHELXL software resolves these issues via iterative least-squares cycles and anti-bumping restraints, as demonstrated for pentanone derivatives .

Q. How does computational modeling aid in predicting physicochemical properties?

- Methodological Answer : DFT (e.g., B3LYP/6-311++G(d,p)) calculates vibrational frequencies, polarizability, and HOMO-LUMO gaps. For thiourea derivatives, theoretical spectra align with experimental data, enabling electronic structure analysis . MD simulations further predict solubility and molecular interactions .

Q. What analytical strategies identify synthetic byproducts in derivatives?

- Methodological Answer : HPLC-PDA and LC-QTOF-MS detect trace impurities. For example, ethylamino-substituted derivatives may form N-oxide byproducts, which are characterized via fragmentation patterns .

Q. How do substituents influence structure-activity relationships (SAR) in these compounds?

- Answer :

- Amino substituents : Pyrrolidinyl groups enhance lipophilicity, affecting bioavailability .

- Halogenation : Bromo groups increase molecular weight and alter metabolic pathways .

- Methoxy modifications : Electron-donating groups shift UV-Vis absorption maxima (e.g., λmax 282 nm for dimethylamino derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.